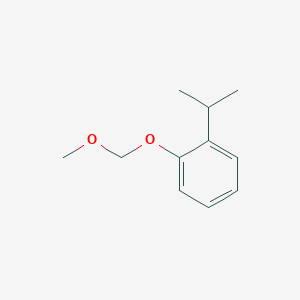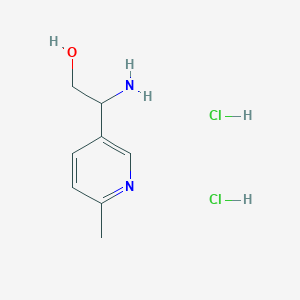
6-(3-Trifluoromethoxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Trifluoromethoxyphenyl)picolinic acid, or 6-(3-TFMP)PA, is a compound that is widely used in scientific research. It has many applications in the laboratory, both as a reagent and as a tool for studying biochemical and physiological effects.
Applications De Recherche Scientifique
6-(3-TFMP)PA has many applications in the laboratory. It is widely used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other compounds. It is also used as a tool to study the biochemical and physiological effects of various compounds. For example, 6-(3-TFMP)PA has been used to study the effects of drugs on the nervous system and to investigate the mechanisms of action of drugs.
Mécanisme D'action
The mechanism of action of 6-(3-TFMP)PA is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as the enzyme responsible for the breakdown of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-TFMP)PA are not yet fully understood. However, it is known to have an effect on the nervous system, as it has been shown to increase levels of certain neurotransmitters in the brain. This can lead to changes in behavior and cognition. It has also been shown to have an effect on the immune system, as it has been shown to increase the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(3-TFMP)PA in laboratory experiments has several advantages. It is a simple and cost-effective synthesis method, making it an attractive option for laboratory use. It also has a wide range of applications, making it a versatile tool for studying biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, making it difficult to predict the effects of different compounds. In addition, it is not always possible to control the levels of 6-(3-TFMP)PA in experiments, making it difficult to accurately measure its effects.
Orientations Futures
There are many potential future directions for the use of 6-(3-TFMP)PA in scientific research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. This could lead to a better understanding of how it works and how it can be used to study the effects of different compounds. Another potential direction is to develop new synthesis methods for 6-(3-TFMP)PA, which could make it more cost-effective and easier to use in laboratory experiments. Finally, further research could be conducted to explore the potential therapeutic applications of 6-(3-TFMP)PA, such as its use as a drug or supplement.
Méthodes De Synthèse
6-(3-TFMP)PA can be synthesized from 3-trifluoromethoxyphenylacetic acid and picolinic acid by a two-step process. First, the 3-trifluoromethoxyphenylacetic acid is reacted with sodium hydroxide to form 3-trifluoromethoxyphenylacetic acid sodium salt. Then, the sodium salt is reacted with picolinic acid in the presence of a catalyst to form 6-(3-TFMP)PA. This synthesis method is simple and cost-effective, making it an attractive option for laboratory use.
Propriétés
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXVJZWPKGUBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647077 |
Source


|
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887983-58-6 |
Source


|
| Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)



![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)



